molecular formula C12H10N2O B8422359 1-cyclopropyl-6-hydroxy-1H-indole-3-carbonitrile

1-cyclopropyl-6-hydroxy-1H-indole-3-carbonitrile

Cat. No.: B8422359
M. Wt: 198.22 g/mol
InChI Key: VBGPYYOPEHZHAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-cyclopropyl-6-hydroxy-1H-indole-3-carbonitrile is a useful research compound. Its molecular formula is C12H10N2O and its molecular weight is 198.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H10N2O

Molecular Weight

198.22 g/mol

IUPAC Name

1-cyclopropyl-6-hydroxyindole-3-carbonitrile

InChI

InChI=1S/C12H10N2O/c13-6-8-7-14(9-1-2-9)12-5-10(15)3-4-11(8)12/h3-5,7,9,15H,1-2H2

InChI Key

VBGPYYOPEHZHAQ-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2C=C(C3=C2C=C(C=C3)O)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 1-cyclopropyl-6-methoxy-1H-indole-3-carbonitrile (3.60 g, 17.0 mmol) in CH2Cl2 (50.0 mL) was cooled to −78° C. and treated with BBr3 (21.27 g, 8.03 mL, 84.9 mmol), stirred for 10 min and then brought to room temperature and stirred for additional 30 minutes. The reaction mixture was poured into ice-water (150 mL), neutralized with NaHCO3 and the precipitate was collected by filtration, washed with water and purified on silica gel (CH2Cl2/EtOAc, 9:1) to provide 1-cyclopropyl-6-hydroxy-1H-indole-3-carbonitrile as a solid (3.02 g, 90%).
Name
1-cyclopropyl-6-methoxy-1H-indole-3-carbonitrile
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
8.03 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
150 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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